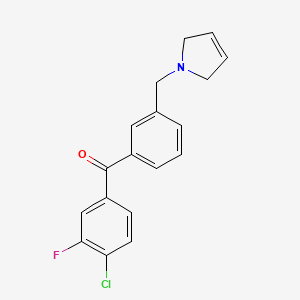

(4-Chloro-3-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Übersicht

Beschreibung

(4-Chloro-3-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound from reaction mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Chloro-3-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert ketones to alcohols or other reduced forms.

Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or silver nitrate in ethanol can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds bearing similar structural motifs to (4-Chloro-3-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone exhibit significant anticancer properties. The presence of halogen substituents like chlorine and fluorine has been linked to enhanced biological activity against various cancer cell lines. For instance, studies have shown that derivatives with these substituents can inhibit tumor growth in melanoma and breast cancer models .

Inhibition of Kinases

The compound has been investigated for its ability to inhibit serine/threonine kinases, which play crucial roles in cell signaling pathways related to cancer progression and other diseases. The inhibition of these kinases can lead to decreased cell proliferation and increased apoptosis in cancer cells .

Anti-inflammatory Properties

Similar compounds have demonstrated anti-inflammatory effects, making them potential candidates for treating conditions such as arthritis and inflammatory bowel disease. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory response .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Key factors influencing its biological activity include:

- Substituent Effects : The presence of electron-withdrawing groups like chlorine or fluorine enhances the compound's interaction with biological targets.

- Pyrrole Ring : The incorporation of a pyrrole moiety is associated with improved pharmacological profiles, particularly in terms of potency against cancer cell lines .

Case Study 1: Anticancer Efficacy

A study involving a series of pyrrole derivatives demonstrated that modifications to the phenyl rings significantly affected their cytotoxicity against MCF-7 breast cancer cells. The most potent derivatives contained halogen substitutions, resulting in IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .

Case Study 2: Kinase Inhibition

In another investigation, compounds structurally related to this compound were tested for their inhibitory effects on ERK kinase. Results indicated a strong correlation between the presence of specific functional groups and the degree of kinase inhibition, suggesting a promising avenue for developing targeted cancer therapies .

Summary Table of Applications

Wirkmechanismus

The mechanism by which (4-Chloro-3-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s aromatic and heterocyclic structures enable it to bind to specific sites, modulating biological pathways and eliciting desired responses. Detailed studies on its binding affinities and molecular interactions are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(4-Chlorophenyl)(phenyl)methanone: This compound shares a similar core structure but lacks the fluorine and pyrrole groups.

(4-Fluorophenyl)(phenyl)methanone: Similar to the previous compound, but with a fluorine atom instead of chlorine.

(4-Chloro-3-fluorophenyl)(phenyl)methanone: This compound is more closely related, differing only in the absence of the pyrrole group.

Uniqueness

The presence of both chlorine and fluorine atoms, along with the pyrrole group, makes (4-Chloro-3-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone unique

Biologische Aktivität

The compound (4-Chloro-3-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone , often referred to as a pyrrolidine derivative, has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a chloro-fluoro-substituted phenyl ring and a pyrrolidine moiety. The presence of halogen atoms (chlorine and fluorine) is significant as they often enhance the biological activity of organic compounds by influencing their electronic properties and lipophilicity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of pyrrolidine have been shown to inhibit various cancer cell lines effectively. A comparative study indicated that similar structures exhibited IC50 values less than those of standard anticancer drugs like doxorubicin, suggesting potent cytotoxic effects against cancer cells such as Jurkat and HT29 lines .

The mechanism behind the anticancer activity is primarily attributed to the inhibition of key proteins involved in cell proliferation and survival. For example, compounds with similar structures have been observed to downregulate the expression of anti-apoptotic proteins like Mcl-1, leading to increased apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

SAR studies reveal that the introduction of halogen atoms at specific positions on the phenyl rings significantly enhances biological activity. The presence of electron-withdrawing groups such as chlorine and fluorine has been correlated with improved binding affinity to target proteins involved in cancer progression .

Data Tables

| Compound | IC50 (µM) | Target | Activity Type |

|---|---|---|---|

| Compound A | < 10 | Mcl-1 | Anticancer |

| Compound B | 15 | CDK9 | Anticancer |

| Compound C | 8 | 5-HT Receptor | Neuropharmacological |

Case Studies

- Case Study on Anticancer Efficacy : A study evaluating a series of pyrrolidine derivatives demonstrated that modifications in the phenyl ring significantly altered their cytotoxic profiles. The most active compound exhibited an IC50 value lower than 5 µM against multiple cancer cell lines, indicating high potency .

- Neuropharmacological Studies : Research has also explored the effects of similar compounds on neurotransmitter systems, particularly serotonin receptors. Compounds with fluorinated phenyl rings showed enhanced inhibition of serotonin uptake, which may have implications for treating mood disorders .

Eigenschaften

IUPAC Name |

(4-chloro-3-fluorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFNO/c19-16-7-6-15(11-17(16)20)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h1-7,10-11H,8-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEIVCBHWXOSOSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643491 | |

| Record name | (4-Chloro-3-fluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898749-13-8 | |

| Record name | (4-Chloro-3-fluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.